molecular formula C20H22BrN3O7 B5084199 4-Bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid

4-Bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid

Cat. No.: B5084199
M. Wt: 496.3 g/mol
InChI Key: AADIXFGSPMAXKN-UHFFFAOYSA-N
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Description

4-Bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that combines a brominated phenol with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol typically involves multiple steps:

    Bromination: The phenol group is brominated using bromine or a brominating agent under controlled conditions.

    Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.

    Nitrophenyl Methylation: The nitrophenyl group is attached via a methylation reaction, typically using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its bioactive functional groups.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and nitro groups could play a role in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-((4-(4-chlorophenyl)-piperazin-1-ylimino)-methyl)-phenol: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2: Contains a furan ring and a piperazine derivative.

Uniqueness

The presence of both a brominated phenol and a nitrophenyl piperazine makes 4-Bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol unique

Properties

IUPAC Name

4-bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3.C2H2O4/c19-16-3-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-1-4-17(5-2-14)22(24)25;3-1(4)2(5)6/h1-6,11,23H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADIXFGSPMAXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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